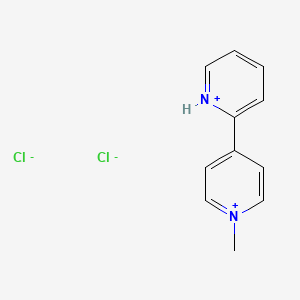![molecular formula C11H13O4P B14323067 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 110220-86-5](/img/structure/B14323067.png)
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound with a complex structure that includes a phospholane ring and an ethenylphenyl group
Métodos De Preparación
The synthesis of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethenylphenyl Group: This can be achieved through the reaction of a suitable phenyl derivative with an ethenylating agent under controlled conditions.
Introduction of the Methoxy Group: The phenyl derivative is then reacted with a methoxylating agent to introduce the methoxy group.
Cyclization to Form the Phospholane Ring: The final step involves the cyclization of the intermediate compound to form the phospholane ring, typically using a phosphorus-containing reagent under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices, where it serves as a hole-transporting layer.
Biological Studies: The compound is investigated for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its unique electronic structure, which allows for efficient charge transfer.
Comparación Con Compuestos Similares
Similar compounds to 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one include other phospholane derivatives and ethenylphenyl-containing compounds. Compared to these, this compound is unique due to its specific combination of functional groups and its ability to form stable, high-performance materials for electronic applications .
Some similar compounds include:
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine: Used in optoelectronic devices.
4-Vinylbenzylglycidyl ether: Another compound with an ethenylphenyl group, used in polymer synthesis.
Propiedades
Número CAS |
110220-86-5 |
|---|---|
Fórmula molecular |
C11H13O4P |
Peso molecular |
240.19 g/mol |
Nombre IUPAC |
2-[(4-ethenylphenyl)methoxy]-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C11H13O4P/c1-2-10-3-5-11(6-4-10)9-15-16(12)13-7-8-14-16/h2-6H,1,7-9H2 |
Clave InChI |
UTWNIQFBNJGIKB-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COP2(=O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


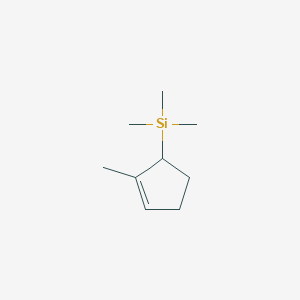
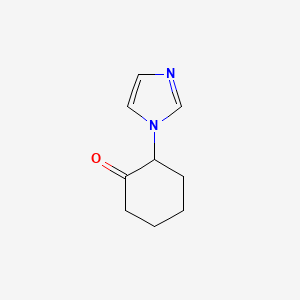
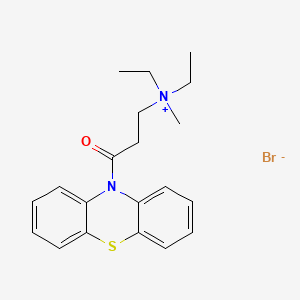
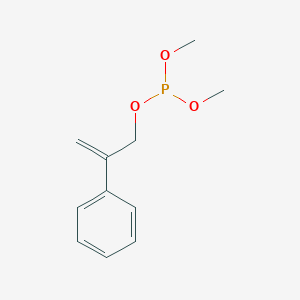
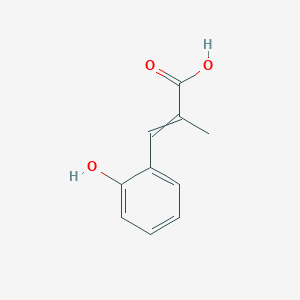
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

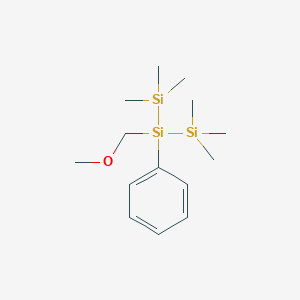
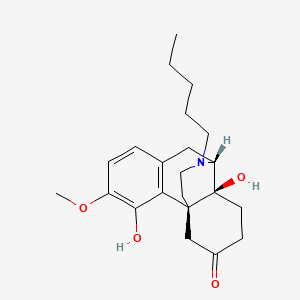
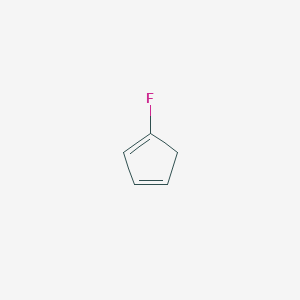
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
